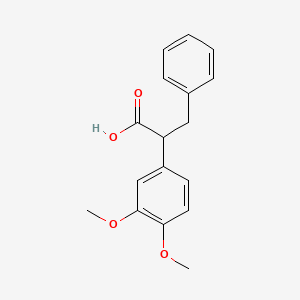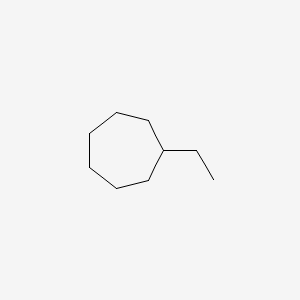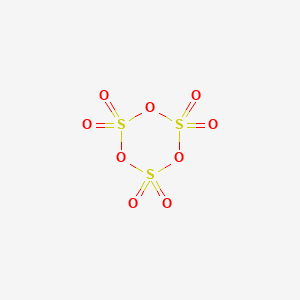
1,3,5,2lambda~6~,4lambda~6~,6lambda~6~-Trioxatrithiane-2,2,4,4,6,6-hexone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5,2lambda~6~,4lambda~6~,6lambda~6~-Trioxatrithiane-2,2,4,4,6,6-hexone: is a chemical compound known for its unique structure and properties. It contains a six-membered ring with alternating sulfur and oxygen atoms, and each sulfur atom is doubly bonded to an oxygen atom. .
Vorbereitungsmethoden
The synthesis of 1,3,5,2lambda~6~,4lambda~6~,6lambda~6~-Trioxatrithiane-2,2,4,4,6,6-hexone typically involves the reaction of sulfur trioxide with a suitable organic substrate under controlled conditions. Industrial production methods may vary, but they generally involve the use of high-purity reagents and precise reaction conditions to ensure the formation of the desired product .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: It can undergo substitution reactions where one of the oxygen or sulfur atoms is replaced by another atom or group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,3,5,2lambda~6~,4lambda~6~,6lambda~6~-Trioxatrithiane-2,2,4,4,6,6-hexone has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of certain industrial chemicals and materials.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. Its unique structure allows it to interact with specific enzymes and proteins, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,3,5,2lambda~6~,4lambda~6~,6lambda~6~-Trioxatrithiane-2,2,4,4,6,6-hexone include:
- 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6-pentabromo-6-chloro-2,2,4,4,6,6-hexahydro
- 1,3,5,2,4,6-triazatriphosphorine, 2-ethoxy-2,4,4,6,6-pentafluoro-2,2,4,4,6,6-hexahydro
- 2,2,4,4,6,6,8,8,10,10-decachloro-1,3,5,7,9,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~,10lambda~5~-pentazapentaphosphecine
These compounds share similar structural features but differ in their specific chemical properties and applications
Eigenschaften
CAS-Nummer |
13771-24-9 |
|---|---|
Molekularformel |
O9S3 |
Molekulargewicht |
240.2 g/mol |
IUPAC-Name |
1,3,5,2,4,6-trioxatrithiane 2,2,4,4,6,6-hexaoxide |
InChI |
InChI=1S/O9S3/c1-10(2)7-11(3,4)9-12(5,6)8-10 |
InChI-Schlüssel |
PIOUFWZHEBWVSN-UHFFFAOYSA-N |
Kanonische SMILES |
O=S1(=O)OS(=O)(=O)OS(=O)(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


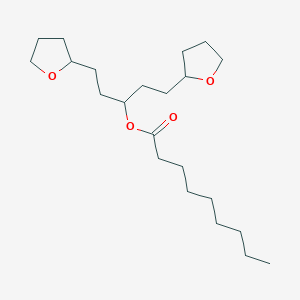
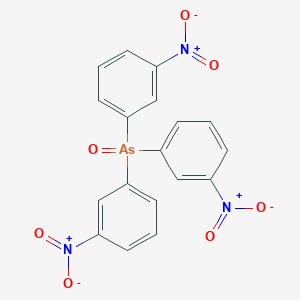
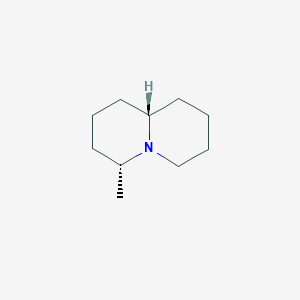

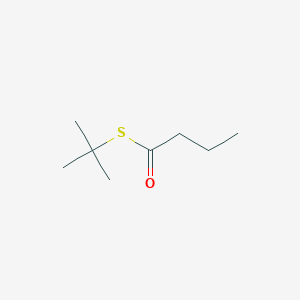
![4-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzonitrile](/img/structure/B14725294.png)
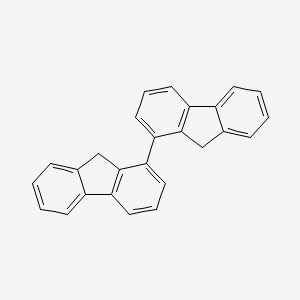

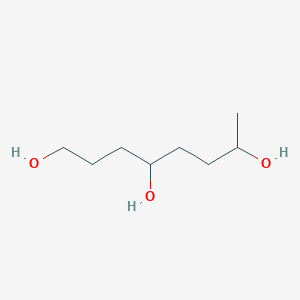


![1-Methyl-6,6-diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14725336.png)
